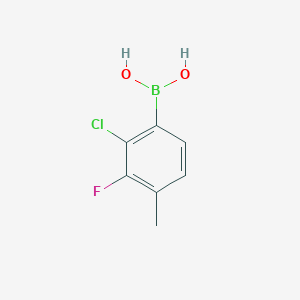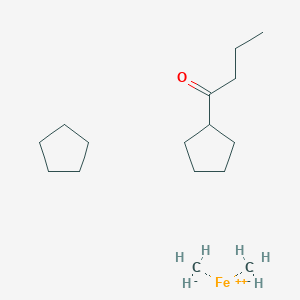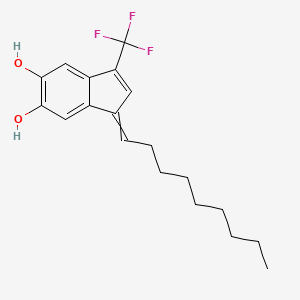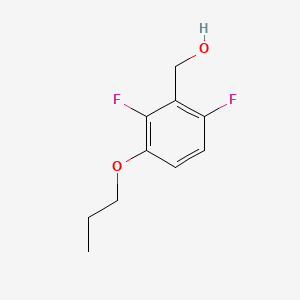![molecular formula C22H17NO B14029438 1-([1,1'-biphenyl]-4-ylmethyl)-1H-indole-2-carbaldehyde](/img/structure/B14029438.png)
1-([1,1'-biphenyl]-4-ylmethyl)-1H-indole-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-([1,1-BIPHENYL]-4-YLMETHYL)-1H-INDOLE-2-CARBALDEHYDE is an organic compound that features a biphenyl group attached to an indole moiety with an aldehyde functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-([1,1-BIPHENYL]-4-YLMETHYL)-1H-INDOLE-2-CARBALDEHYDE typically involves multi-step organic reactions. One common method includes the initial formation of the biphenyl group through reactions such as the Suzuki-Miyaura coupling, which involves the reaction of an aryl halide with a boronic acid in the presence of a palladium catalyst . The indole moiety can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions are carefully controlled to ensure the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-([1,1-BIPHENYL]-4-YLMETHYL)-1H-INDOLE-2-CARBALDEHYDE undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions can occur on the indole and biphenyl rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various electrophiles such as halogens, nitro groups, and alkyl groups under acidic or basic conditions.
Major Products Formed
Oxidation: 1-([1,1-BIPHENYL]-4-YLMETHYL)-1H-INDOLE-2-CARBOXYLIC ACID
Reduction: 1-([1,1-BIPHENYL]-4-YLMETHYL)-1H-INDOLE-2-METHANOL
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
1-([1,1-BIPHENYL]-4-YLMETHYL)-1H-INDOLE-2-CARBALDEHYDE has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-([1,1-BIPHENYL]-4-YLMETHYL)-1H-INDOLE-2-CARBALDEHYDE involves its interaction with specific molecular targets. In medicinal applications, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .
Comparación Con Compuestos Similares
Similar Compounds
- 1-([1,1-BIPHENYL]-4-YLMETHYL)-1H-INDOLE-3-CARBALDEHYDE
- 1-([1,1-BIPHENYL]-4-YLMETHYL)-1H-INDOLE-2-CARBOXYLIC ACID
- 1-([1,1-BIPHENYL]-4-YLMETHYL)-1H-INDOLE-2-METHANOL
Uniqueness
1-([1,1-BIPHENYL]-4-YLMETHYL)-1H-INDOLE-2-CARBALDEHYDE is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Propiedades
Fórmula molecular |
C22H17NO |
|---|---|
Peso molecular |
311.4 g/mol |
Nombre IUPAC |
1-[(4-phenylphenyl)methyl]indole-2-carbaldehyde |
InChI |
InChI=1S/C22H17NO/c24-16-21-14-20-8-4-5-9-22(20)23(21)15-17-10-12-19(13-11-17)18-6-2-1-3-7-18/h1-14,16H,15H2 |
Clave InChI |
QWTUBKMOMKNDLG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=C(C=C2)CN3C4=CC=CC=C4C=C3C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1S,4S)-2-tert-Butyl 1-methyl 2-azabicyclo[2.2.1]heptane-1,2-dicarboxylate](/img/structure/B14029369.png)



![2-Bromo-3-chloro-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B14029386.png)
![tert-Butyldiphenyl(((4aR,8R,8aR)-2-phenyl-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-yl)oxy)silane](/img/structure/B14029389.png)



![5-Amino-3-methylbenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B14029415.png)




